molecular formula C11H10ClNO2 B8707605 Quinoline-4acetic acid hydrochloride

Quinoline-4acetic acid hydrochloride

Cat. No.: B8707605
M. Wt: 223.65 g/mol
InChI Key: SDXWJZFBRLIVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-4-acetic acid hydrochloride is a quinoline derivative characterized by an acetic acid group substituted at the 4-position of the quinoline ring, with a hydrochloride salt enhancing its solubility and stability. This compound serves as a critical intermediate in pharmaceutical research, particularly in synthesizing therapeutic agents targeting cancer, inflammation, and neurological disorders . The acetic acid moiety improves its reactivity and solubility, enabling facile chemical modifications for drug development . Its high purity and stability under various conditions make it a reliable candidate for medicinal chemistry applications .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-quinolin-4-ylacetic acid;hydrochloride

InChI

InChI=1S/C11H9NO2.ClH/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2,(H,13,14);1H

InChI Key

SDXWJZFBRLIVLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)O.Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Quinoline derivatives, including quinoline-4acetic acid hydrochloride, are known for their diverse pharmacological properties:

  • Antimicrobial Activity : Quinoline derivatives have been extensively studied for their antimicrobial properties. For example, novel derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoline ring can enhance antibacterial efficacy .
  • Antiviral Properties : Compounds derived from quinoline structures are being explored as potential antiviral agents. For instance, quinoline-4acetic acid has been investigated for its ability to inhibit viral replication mechanisms, making it a candidate for further research in antiviral drug development .
  • Anticancer Activity : Quinoline derivatives have demonstrated promising anticancer effects. Research has shown that certain quinoline compounds can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of quinoline into hybrid structures has been particularly effective in enhancing antitumor activity .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including the Pfitzinger reaction, which allows for the formation of complex structures with enhanced biological activities. The following table summarizes some synthetic routes and their outcomes:

Synthesis Method Key Features Outcomes
Pfitzinger ReactionInvolves carbonyl compounds and isatin derivativesYields quinoline-4carboxylic acid derivatives with potential antimicrobial properties
Doebner ReactionForms covalent organic frameworks (COFs) linked to quinolineProduces stable frameworks with applications in nanofiltration and separation technologies

Material Science Applications

This compound is also being explored for applications beyond medicinal chemistry:

  • Covalent Organic Frameworks (COFs) : The incorporation of quinoline derivatives into COFs has led to the development of materials with enhanced stability and functionality. These materials are being researched for their potential use in catalysis, gas storage, and separation processes due to their tunable pore sizes and chemical stability .
  • Sensors and Light Emitting Devices : Quinoline derivatives have been utilized in the development of sensors and organic light-emitting diodes (OLEDs). Their photophysical properties make them suitable candidates for applications in optoelectronics .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • A study demonstrated that modified quinoline derivatives exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin, suggesting their potential as new antimicrobial agents .
  • Another research focused on the neuroprotective effects of quinoline derivatives against Alzheimer's disease, indicating that certain structural modifications could enhance their antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Substituents Key Properties Applications References
Quinoline-4-acetic acid hydrochloride C₁₁H₁₀ClNO₂·HCl -CH₂COOH at C4, HCl salt High solubility, reactive acetic acid group Drug intermediates
4-Chloroquinoline-3-carboxylic acid C₁₀H₆ClNO₂ -Cl at C4, -COOH at C3 Moderate solubility, acidic Antimicrobial agents
4-Aminomethylquinoline hydrochloride C₁₀H₁₀N₂·HCl -CH₂NH₂ at C4, HCl salt Basic amino group, water-soluble Antimalarial research
4-Chloro-2-ethoxy-quinoline C₁₁H₁₀ClNO -Cl at C4, -OCH₂CH₃ at C2 Lipophilic (LogP: 3.29) Organic synthesis
4-Azido-2,3-bis(4-methoxyphenyl)quinoline C₂₃H₁₇N₃O₂ -N₃ at C4, 4-MeO-Ph at C2/C3 Photoreactive, thermally unstable Click chemistry applications

Pharmacological and Chemical Performance

  • Solubility: Quinoline-4-acetic acid hydrochloride exhibits superior aqueous solubility compared to 4-chloro-2-ethoxy-quinoline (LogP 3.29) due to its polar acetic acid group .
  • Stability: Acidic stability varies; Nicardipine Hydrochloride (a related compound) shows pH-dependent degradation, suggesting similar behavior for quinoline-acid hydrochlorides .
  • Biological Activity: Quinoline-4-acetic acid derivatives are linked to anti-inflammatory and anticancer activity due to their ability to inhibit enzymes like COX-2 . 4-Aminomethylquinoline hydrochloride is explored for antimalarial properties, leveraging its basic amino group for targeting parasitic enzymes .

Industrial and Research Relevance

  • Drug Development: Quinoline-4-acetic acid hydrochloride is prioritized for its modular reactivity, enabling rapid diversification into bioactive molecules .
  • Comparative Limitations: 4-Chloroquinoline-3-carboxylic acid’s lower solubility limits its bioavailability . 4-Azido derivatives (e.g., 3l, 4l) require careful handling due to azide group instability .

Q & A

Q. What are the recommended analytical methods for quantifying Quinoline-4-acetic acid hydrochloride in pharmaceutical formulations?

A validated HPLC method using a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 mol·L⁻¹ potassium dihydrogen phosphate and methanol (70:30 v/v) at 1 mL·min⁻¹ flow rate and UV detection at 207 nm is effective. This method demonstrated linearity (1.09–10.90 µg·mL⁻¹, r=0.9999) and recovery rates of 99.67–100.1% with RSDs <1.3% . Acid dye spectrophotometry is an alternative but less precise for trace analysis.

Q. How can synthetic impurities in Quinoline-4-acetic acid hydrochloride be characterized?

Impurity profiling requires hyphenated techniques like LC-MS and NMR. For example, derivatives such as 4-chloro-2-methylquinoline-6-carboxylic acid (PubChem CID: InChIKey=YKQYAXKYJOSBQH-UHFFFAOYSA-N) can be identified using fragmentation patterns in LC-MS and ¹H/¹³C NMR shifts . Structural confirmation via X-ray crystallography (e.g., C11H9NO4 derivatives) is recommended for ambiguous cases .

Q. What protocols ensure stability during storage of Quinoline-4-acetic acid hydrochloride?

Store in airtight containers at 2–8°C, protected from light and humidity. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can assess degradation products like hydrolyzed quinoline analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Quinoline-4-acetic acid derivatives?

Systematic SAR studies should compare substituent effects (e.g., 6-methoxy vs. 4-chloro groups) on antimicrobial activity. For instance, 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid (DTXSID30346524) shows enhanced activity against Gram-positive bacteria, likely due to improved membrane penetration . Use standardized MIC assays (CLSI guidelines) and control for batch-to-batch purity variations (RSD <2%) .

Q. What strategies optimize the synthesis of Quinoline-4-acetic acid hydrochloride to minimize byproducts?

A two-step approach: (1) Friedländer condensation of 4-aminobenzaldehyde with ethyl acetoacetate under acidic conditions (yield: 78%), followed by (2) hydrochlorination with HCl gas in anhydrous ethanol. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to isolate intermediates (Rf=0.45). Purify via recrystallization (ethanol/water) to achieve ≥99% purity (HPLC) .

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Employ in vitro Caco-2 cell monolayers to assess permeability (Papp >1×10⁻⁶ cm/s indicates high absorption). For in vivo studies, use Sprague-Dawley rats (n=6/group) with IV/PO dosing (10 mg/kg). Plasma samples analyzed by LC-MS/MS (LOQ=0.1 ng/mL) can calculate AUC, t₁/₂, and bioavailability. Address interspecies variability using allometric scaling .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

Fit data to a four-parameter logistic model (IC₅₀ calculation) using nonlinear regression (GraphPad Prism). Assess goodness-of-fit via R² >0.98 and residual plots. For heterogeneous variances, apply Welch’s ANOVA with Games-Howell post hoc tests .

Q. How can structural modifications enhance the compound’s selectivity in anticancer assays?

Introduce electron-withdrawing groups (e.g., -NO₂ at position 7) to increase DNA intercalation. Compare topoisomerase II inhibition (IC₅₀) between parent and modified compounds via gel electrophoresis. Molecular docking (AutoDock Vina) can predict binding affinities to β-catenin or EGFR targets .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in spectroscopic characterization?

For NMR: Use deuterated solvents (DMSO-d6), internal standards (TMS), and report coupling constants (J in Hz). For IR: Calibrate with polystyrene film and baseline-correct spectra. Cross-validate with computational methods (e.g., DFT for vibrational modes) .

Q. How should conflicting solubility data in aqueous vs. organic solvents be addressed?

Conduct phase-solubility studies (Higuchi and Connors method) at 25°C and 37°C. For example, if solubility in PBS (pH 7.4) is 2.3 mg/mL but 15.8 mg/mL in DMSO, consider micellar encapsulation (e.g., 0.5% Pluronic F-127) to improve aqueous compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.